(1S,2S,5S,6S,8S)-1,5,9,9-Tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecane (1S,2S,5S,6S,8S)-1,5,9,9-Tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecane Kessane is a sesquiterpenoid oxide isolated from Japanese valerians. It has been elucidated to have the stereostructure I on the basis of its spectroscopic and chemical studies and derivation from 2-epi-α-kessyl alcohol.
Brand Name: Vulcanchem
CAS No.: 3321-66-2
VCID: VC0531690
InChI: InChI=1S/C15H26O/c1-10-5-6-13-12(10)9-11-7-8-15(13,4)16-14(11,2)3/h10-13H,5-9H2,1-4H3/t10-,11-,12-,13-,15+/m1/s1
SMILES: CC1CCC2C1CC3CCC2(OC3(C)C)C
Molecular Formula: C15H26O
Molecular Weight: 222.37 g/mol

(1S,2S,5S,6S,8S)-1,5,9,9-Tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecane

CAS No.: 3321-66-2

Inhibitors

VCID: VC0531690

Molecular Formula: C15H26O

Molecular Weight: 222.37 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(1S,2S,5S,6S,8S)-1,5,9,9-Tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecane - 3321-66-2

CAS No. 3321-66-2
Product Name (1S,2S,5S,6S,8S)-1,5,9,9-Tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecane
Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
IUPAC Name (1S,2R,5R,6R,8R)-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecane
Standard InChI InChI=1S/C15H26O/c1-10-5-6-13-12(10)9-11-7-8-15(13,4)16-14(11,2)3/h10-13H,5-9H2,1-4H3/t10-,11-,12-,13-,15+/m1/s1
Standard InChIKey QRVMFXFSGYDNJI-HVNMYJMUSA-N
Isomeric SMILES C[C@@H]1CC[C@@H]2[C@@H]1C[C@H]3CC[C@@]2(OC3(C)C)C
SMILES CC1CCC2C1CC3CCC2(OC3(C)C)C
Canonical SMILES CC1CCC2C1CC3CCC2(OC3(C)C)C
Appearance Solid powder
Description Kessane is a sesquiterpenoid oxide isolated from Japanese valerians. It has been elucidated to have the stereostructure I on the basis of its spectroscopic and chemical studies and derivation from 2-epi-α-kessyl alcohol.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Kessane;
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9: Martins AP, Salgueiro LR, Gonçalves MJ, Vila R, Tomi F, Adzet T, da Cunha AP, Cañigueral S, Casanova J. Antimicrobial activity and chemical composition of the bark oil of Croton stellulifer, an endemic species from S. Tomé e Príncipe. Planta Med. 2000 Oct;66(7):647-50. PubMed PMID: 11105572.
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11: Bisht D, Pal A, Chanotiya CS, Mishra D, Pandey KN. Terpenoid composition and antifungal activity of three commercially important essential oils against Aspergillus flavus and Aspergillus niger. Nat Prod Res. 2011 Dec;25(20):1993-8. doi: 10.1080/14786419.2010.521926. Epub 2011 Jun 27. PubMed PMID: 21707253.
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14: Mileski KS, Trifunović SS, Ćirić AD, Šakić ŽM, Ristić MS, Todorović NM, Matevski VS, Marin PD, Tešević VV, Džamić AM. Research on Chemical Composition and Biological Properties Including Antiquorum Sensing Activity of Angelica pancicii Vandas Aerial Parts and Roots. J Agric Food Chem. 2017 Dec 20;65(50):10933-10949. doi: 10.1021/acs.jafc.7b04202. Epub 2017 Dec 8. PubMed PMID: 29129053.
15: Chaib F, Allali H, Bennaceur M, Flamini G. Chemical Composition and Antimicrobial Activity of Essential Oils from the Aerial Parts of Asteriscus graveolens (Forssk.) Less. and Pulicaria incisa (Lam.) DC.: Two Asteraceae Herbs Growing Wild in the Hoggar. Chem Biodivers. 2017 Aug;14(8). doi: 10.1002/cbdv.201700092. Epub 2017 Jul 1. PubMed PMID: 28467692.
PubChem Compound 11310616
Last Modified Nov 11 2021
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